molecular formula C3H7BO4 B13735326 4-Hydroxymethyl-[1,3,2]dioxaborolan-2-OL CAS No. 36314-25-7

4-Hydroxymethyl-[1,3,2]dioxaborolan-2-OL

Cat. No.: B13735326
CAS No.: 36314-25-7
M. Wt: 117.90 g/mol
InChI Key: HXGHIZVNPXUHFK-UHFFFAOYSA-N
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Description

4-Hydroxymethyl-[1,3,2]dioxaborolan-2-OL is an organic compound that belongs to the class of dioxaborolanes. These compounds are characterized by a five-membered ring containing two oxygen atoms, a boron atom, and three carbon atoms. This compound is known for its unique chemical properties and has found applications in various fields, including chemistry, biology, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxymethyl-[1,3,2]dioxaborolan-2-OL typically involves the reaction of boronic acids with diols. One common method is the reaction of boronic acid with ethylene glycol under acidic conditions to form the dioxaborolane ring. The reaction is usually carried out at room temperature and requires a catalyst to proceed efficiently .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

4-Hydroxymethyl-[1,3,2]dioxaborolan-2-OL undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Hydroxymethyl-[1,3,2]dioxaborolan-2-OL has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the development of boron-containing drugs and as a probe in biological studies.

    Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Hydroxymethyl-[1,3,2]dioxaborolan-2-OL involves its interaction with various molecular targets and pathways. The compound can form stable complexes with biomolecules, such as proteins and nucleic acids, through boron-oxygen interactions. These interactions can modulate the activity of enzymes and other biological molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Hydroxymethyl-[1,3,2]dioxaborolan-2-OL is unique due to its hydroxymethyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .

Properties

CAS No.

36314-25-7

Molecular Formula

C3H7BO4

Molecular Weight

117.90 g/mol

IUPAC Name

(2-hydroxy-1,3,2-dioxaborolan-4-yl)methanol

InChI

InChI=1S/C3H7BO4/c5-1-3-2-7-4(6)8-3/h3,5-6H,1-2H2

InChI Key

HXGHIZVNPXUHFK-UHFFFAOYSA-N

Canonical SMILES

B1(OCC(O1)CO)O

Origin of Product

United States

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